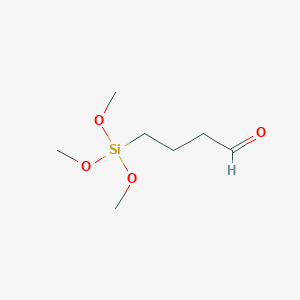

4-(Trimethoxysilyl)butanal

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-trimethoxysilylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBTVXFMAJQXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437755 | |

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501004-24-6 | |

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Trimethoxysilyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(Trimethoxysilyl)butanal, a bifunctional molecule of interest in surface modification, bioconjugation, and materials science. Due to its trimethoxysilyl and aldehyde functionalities, this compound serves as a versatile linker, enabling the covalent attachment of organic molecules to inorganic substrates.

Core Chemical Properties

This compound, with the CAS number 501004-24-6, possesses a unique structure that dictates its chemical behavior. The trimethoxysilyl group is susceptible to hydrolysis and condensation, forming stable siloxane bonds, while the terminal aldehyde group offers a reactive site for various nucleophilic addition and condensation reactions.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and includes estimated values based on analogous compounds and theoretical predictions.

| Property | Value | Source/Basis |

| IUPAC Name | This compound | N/A |

| CAS Number | 501004-24-6 | [1] |

| Molecular Formula | C₇H₁₆O₄Si | [1] |

| Molecular Weight | 192.29 g/mol | [1] |

| Boiling Point | Estimated: 80-85 °C at 10 mmHg | Based on similar organosilanes |

| Density | Estimated: 1.01 g/cm³ at 25 °C | Based on similar organosilanes |

| Refractive Index (n²⁰/D) | Estimated: 1.42 | Based on similar organosilanes |

Reactivity and Chemical Behavior

The reactivity of this compound is characterized by the distinct chemistries of its two functional groups.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl moiety undergoes hydrolysis in the presence of water to form silanetriols. This reaction is typically catalyzed by either acid or base. The resulting silanol groups are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on the surface of inorganic materials like silica and metal oxides, forming stable siloxane (Si-O-Si or Si-O-Metal) bonds. This process is the basis for its use as a surface modification agent.[2]

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations, making it particularly useful in bioconjugation and drug delivery applications. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable amine linkages.

-

Hydrazone and Oxime Formation: Condensation with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These linkages can be designed to be cleavable under specific conditions (e.g., acidic pH in endosomes), which is advantageous for drug release.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Aldol Condensation: Base-catalyzed self-condensation or reaction with other enolizable carbonyl compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and application of this compound, based on established methods for similar compounds.

Synthesis via Hydroformylation of Allyltrimethoxysilane

This protocol describes a potential route to this compound through the hydroformylation of allyltrimethoxysilane.

Materials:

-

Allyltrimethoxysilane

-

Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

-

Syngas (CO/H₂)

-

Anhydrous toluene

-

High-pressure reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor with anhydrous toluene, allyltrimethoxysilane, and the rhodium catalyst.

-

Seal the reactor and purge with nitrogen, followed by syngas.

-

Pressurize the reactor with an equimolar mixture of CO and H₂ to the desired pressure (e.g., 20-50 bar).

-

Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS analysis of aliquots.

-

After completion, cool the reactor to room temperature and carefully vent the excess gas.

-

The crude product can be purified by vacuum distillation.

Surface Functionalization of Silica Nanoparticles

This protocol outlines the general procedure for modifying the surface of silica nanoparticles with this compound.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous ethanol or toluene

-

Acetic acid (catalyst)

Procedure:

-

Disperse the silica nanoparticles in the anhydrous solvent via sonication.

-

Add this compound to the suspension.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature or elevated temperature (e.g., 50-70 °C) for several hours to overnight.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the particles multiple times with the solvent to remove unreacted silane.

-

Dry the functionalized nanoparticles under vacuum.

Bioconjugation to a Functionalized Surface

This protocol describes the immobilization of a protein to a surface functionalized with this compound via reductive amination.

Materials:

-

Aldehyde-functionalized substrate

-

Protein with accessible amine groups (e.g., lysine residues)

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium cyanoborohydride (NaBH₃CN)

Procedure:

-

Incubate the aldehyde-functionalized substrate with a solution of the protein in PBS for 1-2 hours at room temperature to allow for initial Schiff base formation.

-

Add a solution of sodium cyanoborohydride to the mixture to a final concentration of approximately 20 mM.

-

Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4 °C.

-

Wash the substrate extensively with PBS to remove non-covalently bound protein and excess reagents.

-

The protein-conjugated surface is now ready for use.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aldehyde proton (-CHO): A singlet or triplet around 9.7 ppm.

-

Methylene protons adjacent to the aldehyde (-CH₂CHO): A multiplet around 2.5 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet around 3.6 ppm.

-

Other methylene protons (-CH₂-): Multiplets in the range of 0.7-1.8 ppm.

-

Methylene protons adjacent to silicon (Si-CH₂-): A multiplet around 0.6 ppm.

¹³C NMR Spectroscopy

-

Carbonyl carbon (-CHO): A signal around 202 ppm.

-

Methoxy carbons (-OCH₃): A signal around 50 ppm.

-

Methylene carbons (-CH₂-): Signals in the aliphatic region (10-45 ppm).

Infrared (IR) Spectroscopy

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.[3]

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[3]

-

Si-O-C stretch: Strong absorption bands in the region of 1080-1100 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands in the region of 2850-2960 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃, M-31), the butanal chain, and rearrangements characteristic of silyl ethers.[4]

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in drug development and various research applications.

-

Surface Modification of Drug Carriers: It can be used to functionalize the surface of nanoparticles (e.g., silica, iron oxide) to improve their stability, biocompatibility, and to provide anchor points for drug conjugation.

-

Bioconjugation: The aldehyde group allows for the covalent attachment of biomolecules such as proteins, peptides, and antibodies to surfaces for applications in biosensors, diagnostics, and targeted drug delivery. The silyl group can act as a linker in antibody-drug conjugates (ADCs), potentially as part of a cleavable linker system.[5][6]

-

Chromatography: It can be used to modify stationary phases in chromatography to alter their selectivity.

Safety and Handling

Organosilanes should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and should be stored under an inert atmosphere. Protective gloves and safety glasses are recommended. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trimethoxysilyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trimethoxysilyl)butanal, a versatile bifunctional molecule with applications in surface modification, organic synthesis, and materials science. This document details established synthetic routes and provides a thorough analysis of the spectroscopic techniques used for its characterization.

Introduction

This compound, with the chemical formula C7H16O4Si and CAS number 501004-24-6, is an organosilane compound featuring a terminal aldehyde group and a trimethoxysilyl moiety.[1][2] This unique structure allows it to act as a molecular bridge, with the trimethoxysilyl group capable of forming stable siloxane bonds with inorganic substrates (e.g., glass, silica) and the aldehyde group available for a wide range of organic transformations. Its utility extends to the preparation of functionalized surfaces, the synthesis of complex organic molecules, and the development of novel hybrid materials.

Synthesis of this compound

Two primary synthetic strategies have been established for the preparation of this compound: the hydrosilylation of a suitable unsaturated aldehyde precursor and the oxidation of the corresponding silylated alcohol.

Synthesis via Hydrosilylation

A related approach involves the hydrosilylation of allyl cyanide with trimethoxysilane, followed by reduction of the nitrile group to an aldehyde. This multi-step process offers an alternative route to the target molecule.

Synthesis via Oxidation of 4-(Trimethoxysilyl)-1-butanol

A more commonly documented and reliable method for the synthesis of this compound is the oxidation of 4-(trimethoxysilyl)-1-butanol. This precursor alcohol is commercially available or can be synthesized via hydrosilylation of allyl alcohol with trimethoxysilane. The oxidation of the primary alcohol to the corresponding aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Materials:

-

4-(Trimethoxysilyl)-1-butanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trimethoxysilyl)-1-butanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to the alcohol is typically around 1.5:1 to ensure complete conversion.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The aldehyde proton will appear as a triplet at approximately 9.7 ppm. The protons of the methoxy groups on the silicon atom will give a singlet at around 3.6 ppm. The methylene protons of the butyl chain will appear as multiplets in the region of 0.6 to 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in a unique chemical environment. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 200-205 ppm. The carbons of the methoxy groups will resonate at approximately 50 ppm. The methylene carbons of the butyl chain will appear in the aliphatic region of the spectrum.[3]

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CHO | ~9.7 ppm (t) | ~202 ppm |

| -Si(OCH₃)₃ | ~3.6 ppm (s) | ~50 ppm |

| -CH₂-CHO | ~2.5 ppm (m) | ~45 ppm |

| -CH₂-CH₂-CHO | ~1.8 ppm (m) | ~25 ppm |

| Si-CH₂- | ~0.7 ppm (m) | ~10 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 |

| Carbonyl C=O | Stretch | 1720-1740 |

| Si-O-C | Stretch | 1080-1100 (strong, broad) |

| C-H (aliphatic) | Stretch | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 192.28 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 192. The fragmentation pattern will likely involve the loss of methoxy groups (-OCH₃), the entire trimethoxysilyl group (-Si(OCH₃)₃), and cleavage of the butyl chain.

Logical Workflow

The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and outlined the key spectroscopic methods for its characterization. The oxidation of 4-(trimethoxysilyl)-1-butanol with pyridinium chlorochromate represents a reliable and accessible method for its preparation. The structural confirmation of the final product relies on a comprehensive analysis of NMR, FTIR, and mass spectrometry data. This versatile molecule holds significant potential for advancements in materials science and organic synthesis, and the information provided herein serves as a valuable resource for researchers in these fields.

References

In-depth Technical Guide on 4-(Trimethoxysilyl)butanal: Current Scientific Understanding

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 4-(Trimethoxysilyl)butanal. This document summarizes the currently available chemical information for this compound and clarifies the absence of data related to its pharmacological or biological effects, which is the central focus of this inquiry.

While the query requested a detailed technical guide on the mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, extensive searches have yielded no specific information on the biochemical or cellular effects of this compound. The compound is primarily documented in chemical databases and by commercial suppliers as a chemical reagent. There is no indication in the available literature that its biological activity has been a subject of scientific investigation.

Chemical Identity and Properties

This compound is a chemical compound with the following identifiers:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₆O₄Si[1] |

| Molecular Weight | 192.28 g/mol |

| CAS Number | 55702-57-3 |

The structure of this compound consists of a butanal group functionalized with a trimethoxysilyl group at the 4-position. The trimethoxysilyl group is known for its utility in materials science and as a coupling agent, but its role in a biological context for this specific molecule has not been elucidated.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough search of scientific databases for studies on the biological activity, pharmacology, and toxicology of this compound did not yield any relevant results. Consequently, there is no information available on its:

-

Mechanism of Action: The specific biochemical pathways or cellular targets through which this compound might exert a biological effect are unknown.

-

Quantitative Data: There is a lack of quantitative data such as IC50 values, binding affinities, or other metrics typically associated with the characterization of a compound's biological activity.

-

Experimental Protocols: No published experimental protocols for studying the biological effects of this compound were found.

-

Signaling Pathways: As the mechanism of action is unknown, there are no described signaling pathways associated with this compound.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, it is crucial to note that this compound is, based on current public knowledge, an uncharacterized compound from a pharmacological and biological standpoint. Any investigation into its potential biological effects would be entering uncharted territory. There is no existing foundation of research to build upon regarding its mechanism of action.

Given the absence of data, the creation of an in-depth technical guide on the core mechanism of action, as originally requested, is not feasible. The mandatory components of the request, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated as the primary scientific data does not exist.

Future research would be required to first establish any biological activity of this compound before a mechanism of action could be investigated and described. Such research would need to begin with initial screening in relevant biological assays to identify any potential effects.

References

An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal

CAS Number: 501004-24-6

This technical guide provides a comprehensive overview of 4-(Trimethoxysilyl)butanal, a bifunctional organosilane coupling agent. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and key applications, with a focus on surface modification and bioconjugation. Due to the limited availability of specific experimental data for this exact compound, this guide supplements known information with established protocols for closely related aldehyde-functionalized silanes to provide practical and transferable methodologies.

Chemical and Physical Properties

This compound is a versatile molecule that features a terminal aldehyde group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic molecules. The trimethoxysilyl moiety can form stable siloxane bonds with hydroxylated surfaces such as silica, glass, and metal oxides. Simultaneously, the aldehyde group provides a reactive handle for the covalent immobilization of biomolecules, particularly those containing primary amine groups, through Schiff base formation.

While specific, experimentally determined quantitative data for this compound is not widely published, the following table summarizes its key chemical identifiers. For context, physical property data for the closely related compound, butanal, is also provided to offer general insights.

| Property | Value for this compound | Value for Butanal (for reference) |

| CAS Number | 501004-24-6[1] | 123-72-8[2] |

| Molecular Formula | C7H16O4Si[1] | C4H8O[2] |

| Molecular Weight | 192.28 g/mol [3] | 72.11 g/mol [4] |

| Boiling Point | Data not available | 74.8 °C[2] |

| Density | Data not available | 0.8016 g/mL[2] |

| Refractive Index | Data not available | 1.3766[2] |

| Safety | Refer to Safety Data Sheet (SDS)[5] | Highly flammable liquid and vapor. Causes serious eye irritation.[4] |

Spectroscopic Data:

Synthesis of Aldehyde-Terminated Silanes

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, it can be synthesized through the hydrosilylation of an appropriate unsaturated aldehyde or a protected precursor. A general approach involves the platinum-catalyzed reaction of a terminal alkene with a hydridosilane.

Illustrative Synthetic Pathway:

A plausible synthetic route to this compound involves the hydrosilylation of 3-butenal diethyl acetal with trimethoxysilane, followed by deprotection of the acetal to reveal the aldehyde functionality.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (General):

-

Hydrosilylation: To a solution of 3-butenal diethyl acetal in a dry, inert solvent (e.g., toluene), add a platinum catalyst (e.g., Karstedt's catalyst). To this mixture, add trimethoxysilane dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically exothermic and may require cooling. Monitor the reaction by GC-MS or NMR until completion. The product, this compound diethyl acetal, can be purified by distillation under reduced pressure.

-

Deprotection: The purified acetal is dissolved in a suitable solvent (e.g., acetone) and treated with a dilute aqueous acid (e.g., 1 M HCl) at room temperature. The progress of the deprotection is monitored by TLC or NMR. Upon completion, the product is extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield this compound.

Applications in Surface Modification and Bioconjugation

The primary application of this compound is in the functionalization of surfaces to enable the covalent immobilization of biomolecules. This is particularly relevant in the development of biosensors, microarrays, and biocompatible materials.

Mechanism of Surface Functionalization and Protein Immobilization:

The process involves two main steps: the hydrolysis and condensation of the trimethoxysilyl group onto the substrate, followed by the reaction of the surface-bound aldehyde with primary amines on a biomolecule.

Caption: General workflow for surface functionalization and protein immobilization.

Experimental Protocol: Immobilization of a Protein on a Silica Surface

This protocol describes a general procedure for the covalent attachment of a protein (e.g., an antibody or enzyme) to a silica-based substrate, such as a glass slide or silica nanoparticles.

-

Substrate Cleaning and Activation:

-

Thoroughly clean the silica substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).

-

Activate the surface by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. This step generates surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.

-

Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen or in an oven.

-

-

Silanization with this compound:

-

Prepare a 1-5% (v/v) solution of this compound in a dry organic solvent (e.g., toluene or ethanol). The presence of a small amount of water can facilitate the hydrolysis of the methoxy groups.

-

Immerse the activated substrate in the silane solution and incubate for 1-4 hours at room temperature or elevated temperature (e.g., 60-80°C) to promote the condensation reaction.

-

After incubation, rinse the substrate with the solvent to remove any unbound silane.

-

Cure the silanized surface by baking it at 100-120°C for 30-60 minutes to promote further cross-linking of the siloxane layer.

-

-

Protein Immobilization:

-

Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The optimal protein concentration will depend on the specific application and should be determined empirically.

-

Immerse the aldehyde-functionalized substrate in the protein solution and incubate for 2-24 hours at 4°C or room temperature with gentle agitation. This allows for the formation of a Schiff base between the surface aldehyde groups and the primary amine groups (e.g., lysine residues) on the protein.

-

(Optional but recommended) To form a more stable, non-reversible bond, the Schiff base can be reduced to a secondary amine. After the initial incubation, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) to the solution and incubate for an additional 1-2 hours.

-

Wash the substrate thoroughly with the buffer to remove any non-covalently bound protein.

-

The protein-functionalized surface is now ready for use in downstream applications.

-

Application in Nanoparticle Functionalization

This compound is also a valuable reagent for the surface modification of nanoparticles, such as silica or iron oxide nanoparticles.[6] This functionalization can improve their dispersibility in various media and allows for the attachment of targeting ligands, drugs, or imaging agents for applications in diagnostics and drug delivery.

Experimental Workflow for Nanoparticle Functionalization:

Caption: Workflow for the functionalization of nanoparticles.

Experimental Protocol: Functionalization of Silica Nanoparticles

-

Nanoparticle Synthesis and Activation: Synthesize or procure silica nanoparticles of the desired size. Ensure the surface has a high density of hydroxyl groups. If necessary, treat the nanoparticles with a mild base (e.g., ammonium hydroxide) to hydrolyze surface siloxane bonds.

-

Silanization: Disperse the silica nanoparticles in a suitable solvent like ethanol. Add this compound to the nanoparticle suspension. The amount of silane will depend on the surface area of the nanoparticles and the desired grafting density. Allow the reaction to proceed for several hours at room temperature or with gentle heating.

-

Purification: Separate the functionalized nanoparticles from the reaction mixture by centrifugation. Wash the nanoparticles several times with the reaction solvent to remove excess silane.

-

Bioconjugation: Resuspend the aldehyde-functionalized nanoparticles in an appropriate buffer. Add the biomolecule of interest (e.g., a peptide, antibody, or drug with a primary amine) and incubate to form the Schiff base. As with surface immobilization, a reduction step with sodium cyanoborohydride can be performed to create a stable linkage.

-

Final Purification: Purify the bioconjugated nanoparticles by centrifugation or size exclusion chromatography to remove any unbound biomolecules.

Potential in Drug Development

While direct applications of this compound in drug development are not yet widely documented, its utility as a cross-linking agent for surface modification opens up possibilities in this field. For instance, it can be used to attach drugs to carrier nanoparticles, improving their solubility, stability, and targeting capabilities. The aldehyde functionality allows for the site-specific conjugation of drugs containing amine groups, which is a common feature in many pharmaceutical compounds.

Conclusion

References

- 1. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]

- 2. Butyraldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. ブチルアルデヒド ≥99.0%, dry | Sigma-Aldrich [sigmaaldrich.com]

- 5. unitedchem.com [unitedchem.com]

- 6. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal

Executive Summary

This compound is a bifunctional organosilane molecule of significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a terminal aldehyde group and a hydrolyzable trimethoxysilyl group, allows it to act as a versatile molecular bridge. This enables the covalent immobilization of biomolecules onto inorganic substrates, the functionalization of surfaces for controlled cell adhesion, and the synthesis of advanced drug delivery systems. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and an examination of its core reactivity.

Core Properties of this compound

The utility of this compound stems from its dual chemical nature. The trimethoxysilyl moiety provides a mechanism for covalent attachment to hydroxylated surfaces, while the aldehyde group offers a reactive handle for conjugating biomolecules.

Physical and Chemical Properties

Quantitative data for this compound and its close analogue, 4-(Triethoxysilyl)butanal, are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Butanal, 4-(trimethoxysilyl)- | [2][3] |

| CAS Number | 501004-24-6 | [2][3] |

| Molecular Formula | C7H16O4Si | [1][3][4] |

| Molecular Weight | 192.29 g/mol | [1][3] |

| InChI Key | LFBTVXFMAJQXJR-UHFFFAOYSA-N | [1] |

| Related Compound | 4-(Triethoxysilyl)butanal | [5] |

| Related Mol. Weight | 234.36 g/mol | [5] |

Spectroscopic Data

While specific spectra for this compound were not found in the provided search results, the expected spectroscopic characteristics can be inferred from its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to methoxy protons (-OCH₃), aliphatic chain protons (-CH₂-), and a characteristic downfield signal for the aldehydic proton (-CHO). |

| ¹³C NMR | Resonances for methoxy carbons, aliphatic carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | A strong C=O stretching band around 1730 cm⁻¹ for the aldehyde. Si-O-C stretching bands around 1070-1100 cm⁻¹. C-H stretching bands below 3000 cm⁻¹. A characteristic pair of peaks for the aldehydic C-H stretch around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected. Common fragmentation patterns would include the loss of methoxy groups and cleavage of the butyl chain. |

Reactivity and Signaling Pathways

The reactivity of this compound is governed by its two distinct functional groups.

-

Trimethoxysilyl Group: This group undergoes hydrolysis in the presence of water (often catalyzed by acid or base) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces (e.g., glass, silica, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. They can also self-condense to form a polysiloxane network on the surface.[6]

-

Aldehyde Group: The aldehyde (-CHO) is a versatile functional group for bioconjugation. It readily reacts with primary amines (-NH₂), such as the N-terminus of proteins or the side chain of lysine residues, to form a Schiff base (imine bond).[7][8] This reaction is a cornerstone of its use in immobilizing proteins, peptides, and other amine-containing biomolecules.[9][10]

The use of aldehyde-functionalized silanes provides a direct method for covalent attachment without requiring bifunctional crosslinkers like glutaraldehyde, which can cause undesirable polymerization and enzyme inactivation.[9]

References

- 1. This compound | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 501004-24-6 [chemicalbook.com]

- 3. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]

- 4. This compound | C7H16O4Si | CID 10285853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Triethoxysilylbutyraldehyde | C10H22O4Si | CID 44516815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Direct Silanization Protocol for Dialdehyde Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of 4-(Trimethoxysilyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-(Trimethoxysilyl)butanal. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally similar compounds, such as 4-(triethoxysilyl)butanal and butyraldehyde, to provide a thorough assessment of potential hazards. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its analogue, 4-(triethoxysilyl)butanal, is presented below.

| Property | This compound | 4-(Triethoxysilyl)butanal | Butyraldehyde (Analogue) |

| CAS Number | 501004-24-6[1][2] | 917773-12-7 | 123-72-8 |

| Molecular Formula | C7H16O4Si[2] | C10H22O4Si[3] | C4H8O[4] |

| Molecular Weight | 192.28 g/mol [2] | 234.36 g/mol [3] | 72.11 g/mol [4] |

| Boiling Point | Not available | Not available | 74.8 °C (167 °F)[5] |

| Flash Point | Not available | Not available | -12 to -7 °C (10 to 20 °F)[5] |

| Density | Not available | Not available | 0.80 g/cm³ at 20 °C (68 °F)[5] |

| Vapor Pressure | Not available | Not available | 88 to 92 mm Hg at 20 °C (68 °F)[5] |

| Solubility in Water | Not available | Not available | 7.1% by weight at 25 °C (77 °F)[5] |

Hazard Identification and Classification

GHS Hazard Classification (for 4-(Triethoxysilyl)butanal) [3]

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Eye Irritation: Category 2 (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)

Hazard Statements based on Analogue Data:

-

H225: Highly flammable liquid and vapour (based on butyraldehyde)

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

-

H402: Harmful to aquatic life (based on butyraldehyde)

Signal Word: Warning[6]

Hazard Pictograms (Anticipated):

-

Flame (for flammability, based on butyraldehyde)

-

Exclamation Mark (for skin, eye, and respiratory irritation)

Caption: Potential hazards of this compound.

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling flammable and irritating chemicals, including aldehydes and silanes.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ensure eyewash stations and safety showers are readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[8]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves for any signs of degradation before use.[8]

-

Wear a lab coat or chemical-resistant apron.

-

Closed-toe shoes are mandatory.

-

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.[8]

3.3. General Hygiene Practices

-

Wash hands thoroughly after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Contaminated clothing should be removed and washed before reuse.[8]

Caption: Workflow for the safe handling of chemicals.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Storage and Disposal

5.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.

5.2. Disposal

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Do not allow the chemical to enter drains or waterways.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.

Caption: Emergency response for a chemical spill.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that users of this chemical conduct their own risk assessments and adhere to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.

References

- 1. This compound | 501004-24-6 [chemicalbook.com]

- 2. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]

- 3. 4-Triethoxysilylbutyraldehyde | C10H22O4Si | CID 44516815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tera.org [tera.org]

- 6. content.labscoop.com [content.labscoop.com]

- 7. airgas.com [airgas.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.dk [fishersci.dk]

4-(Trimethoxysilyl)butanal: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Trimethoxysilyl)butanal, a bifunctional organosilane of interest in various scientific and industrial applications, including its potential use in drug development and material science. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the compound's expected physicochemical properties based on its structure and provides detailed experimental protocols for determining its solubility and stability.

Physicochemical Properties

This compound possesses both a reactive trimethoxysilyl group and a terminal aldehyde functional group, making it a versatile chemical intermediate.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 501004-24-6 | [1][2] |

| Molecular Formula | C7H16O4Si | [1][2] |

| Molecular Weight | 192.29 g/mol | [2][3] |

Solubility Profile

The solubility of this compound is dictated by its dual chemical nature. The trimethoxysilyl group is nonpolar, suggesting solubility in organic solvents. However, this group is also susceptible to hydrolysis in the presence of water, which can affect its solubility in aqueous media over time. The butanal functional group adds a degree of polarity to the molecule.

Expected Solubility:

-

Aqueous Media: this compound is expected to have low intrinsic solubility in water.[4][5] However, the trimethoxysilyl group will undergo hydrolysis to form more soluble silanol derivatives.[4][6] This hydrolysis is catalyzed by both acids and bases.[7][8]

-

Organic Solvents: It is anticipated to be soluble in a range of common organic solvents, such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), and chlorinated hydrocarbons. Organofunctional silanes are generally soluble in common organic solvents.[9]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials and Reagents:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with mass spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved solute.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as GC-MS.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is primarily influenced by the reactivity of the trimethoxysilyl group, which is prone to hydrolysis and subsequent condensation. The aldehyde group may also be susceptible to oxidation and other reactions typical of aldehydes.

Hydrolysis and Condensation

In the presence of water, the methoxy groups of the trimethoxysilyl moiety hydrolyze to form silanol groups (-Si-OH).[7] This reaction can be catalyzed by both acids and bases.[10][11][12] The resulting silanols are reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers.[10][11][12] The rate of hydrolysis of methoxy silyl esters is generally faster than that of ethoxy silyl esters.[7]

The overall reaction pathway is as follows:

Figure 1: General reaction pathway for the hydrolysis and condensation of this compound.

Experimental Protocol for Stability Assessment (Hydrolytic Stability)

This protocol is designed to evaluate the hydrolytic stability of this compound under different pH conditions.

Materials and Reagents:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable co-solvent

-

Constant temperature incubator

-

HPLC or GC-MS system

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile.

-

In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a known initial concentration. The amount of organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid influencing the reaction kinetics.

-

Incubate the vials at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction if necessary (e.g., by dilution with a cold organic solvent).

-

Analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC or GC-MS).

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Determine the degradation kinetics (e.g., half-life) from the concentration-time profiles.

Conclusion

References

- 1. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]

- 2. This compound | 501004-24-6 [chemicalbook.com]

- 3. This compound | 501004-24-6 [m.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. gantrade.com [gantrade.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers [mdpi.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trimethoxysilyl)butanal is a bifunctional molecule of significant interest in materials science and biotechnology. Its trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces, while the terminal aldehyde group provides a reactive handle for the immobilization of biomolecules and other chemical entities. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, its expected physicochemical properties, and detailed protocols for its application in surface modification and bioconjugation.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data in the peer-reviewed literature for this compound, the following tables summarize the expected physicochemical properties and spectroscopic data based on the analysis of analogous compounds.

Table 1: Expected Physicochemical Properties of this compound

| Property | Expected Value |

| Molecular Formula | C₇H₁₆O₄Si |

| Molecular Weight | 192.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 69-70 °C @ 2 mmHg |

| Density | ~1.0 g/mL |

| Refractive Index | ~1.42 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | δ 9.77 (t, 1H, -CHO), 3.58 (s, 9H, -Si(OCH₃)₃), 2.50 (dt, 2H, -CH₂-CHO), 1.75 (p, 2H, -CH₂-CH₂-CHO), 0.70 (t, 2H, Si-CH₂-) |

| ¹³C NMR (CDCl₃) | δ 202.5 (-CHO), 50.5 (-Si(OCH₃)₃), 43.8 (-CH₂-CHO), 22.1 (-CH₂-CH₂-CHO), 10.2 (Si-CH₂-) |

| IR (neat) | 2945, 2840 cm⁻¹ (C-H stretch), 1725 cm⁻¹ (C=O stretch, aldehyde), 1090 cm⁻¹ (Si-O-C stretch) |

| Mass Spec (EI) | m/z 191 (M-H)⁺, 161 (M-OCH₃)⁺, 121 (Si(OCH₃)₃)⁺ |

Synthesis of this compound: A Proposed Experimental Protocol

A plausible and efficient synthetic route to this compound involves a two-step process: the protection of the aldehyde functionality of a suitable starting material, followed by hydrosilylation and subsequent deprotection. A logical starting material is but-3-enal, which can be protected as its dimethyl acetal.

Step 1: Synthesis of 4,4-dimethoxybut-1-ene (But-3-enal dimethyl acetal)

Methodology:

-

To a stirred solution of but-3-enal (10.0 g, 0.14 mol) in methanol (50 mL) at 0 °C, add trimethyl orthoformate (16.4 g, 0.15 mol).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 100 mg).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-dimethoxybut-1-ene.

Expected Yield: 85-95%

Step 2: Hydrosilylation of 4,4-dimethoxybut-1-ene and Deprotection

Methodology:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 4,4-dimethoxybut-1-ene (11.6 g, 0.10 mol) in dry toluene (50 mL).

-

Add a platinum catalyst, such as Karstedt's catalyst (10-20 ppm).

-

Slowly add trimethoxysilane (12.2 g, 0.10 mol) dropwise to the reaction mixture. A slight exotherm may be observed.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by GC-MS or ¹H NMR for the disappearance of the vinyl protons.

-

Upon completion, cool the reaction mixture to room temperature.

-

For the deprotection of the acetal, add a 1 M solution of hydrochloric acid (20 mL) and stir vigorously for 1-2 hours.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 60-80%

An In-Depth Technical Guide to Surface Functionalization using 4-(Trimethoxysilyl)butanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks extensive, detailed studies specifically on 4-(Trimethoxysilyl)butanal for surface functionalization. Therefore, this guide provides a comprehensive overview based on the well-established principles of aldehyde-functionalized silanes and includes representative protocols and data adapted from analogous compounds. Researchers should consider this a foundational resource and optimize specific parameters for their applications.

Introduction to this compound and Aldehyde-Based Surface Chemistry

This compound, with the chemical formula C7H16O4Si, is an organofunctional silane that serves as a valuable coupling agent for modifying surfaces. Its bifunctional nature is key to its utility: the trimethoxysilyl group reacts with hydroxylated surfaces to form stable covalent siloxane bonds, while the terminal aldehyde group provides a reactive site for the covalent immobilization of biomolecules and other ligands.[1][2]

The primary advantage of using a direct aldehyde-functionalized silane like this compound is the simplification of the immobilization process. It avoids the need for multi-step activation or the use of cross-linking agents like glutaraldehyde, which can sometimes lead to undesirable polymerization or inactivation of sensitive biomolecules.[1] This direct approach offers a more controlled and efficient method for creating bio-functionalized surfaces for applications in drug delivery, biosensors, and medical diagnostics.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 501004-24-6 |

| Molecular Formula | C7H16O4Si |

| Molecular Weight | 192.28 g/mol |

| Appearance | Colorless liquid (typical for similar silanes) |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Data sourced from supplier information and chemical databases.[3][4][5][6][7]

The Chemistry of Surface Functionalization

The process of modifying a surface with this compound involves two primary chemical reactions: the hydrolysis and condensation of the trimethoxysilyl group onto the substrate, and the subsequent reaction of the aldehyde group with a target molecule.

Silanization: Anchoring to the Surface

The initial step is the formation of a stable silane layer on a hydroxylated surface (e.g., glass, silicon oxide, or other metal oxides). This process, known as silanization, proceeds in three stages:

-

Hydrolysis: The methoxy groups (-OCH3) of the silane react with trace amounts of water to form reactive silanol groups (-Si-OH).

-

Condensation: The silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).

-

Cross-linking: Adjacent silanol groups on the surface can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability of the coating.

Biomolecule Immobilization via Aldehyde Chemistry

The aldehyde-terminated surface provides a versatile platform for the covalent attachment of biomolecules, particularly those containing primary amine groups (-NH2), such as proteins, peptides, and amino-modified DNA. The most common reaction is the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine.

-

Schiff Base Formation: The aldehyde group reacts with a primary amine to form an imine linkage (a Schiff base). This reaction is reversible.

-

Reductive Amination (Optional but Recommended): The Schiff base can be reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to form a stable secondary amine bond.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments involved in surface functionalization with an aldehyde-silane.

Substrate Preparation

Proper cleaning and hydroxylation of the substrate are critical for achieving a uniform and stable silane layer.

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

Detergent solution (e.g., 2% Alconox)

-

Deionized (DI) water

-

Acetone, Isopropanol (reagent grade)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION REQUIRED

-

Nitrogen or argon gas stream

-

UV-Ozone cleaner or plasma cleaner (optional)

Protocol:

-

Sonication: Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.

-

Solvent Cleaning: Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each to remove organic residues.

-

Drying: Dry the substrates under a stream of nitrogen or argon gas.

-

Hydroxylation (Choose one method):

-

Piranha Etching (for robust substrates): Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

UV-Ozone/Plasma Treatment: Place the substrates in a UV-Ozone or plasma cleaner for 10-15 minutes. This is a safer and effective alternative for creating hydroxyl groups.

-

-

Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry them completely under a nitrogen stream or in a vacuum oven at 110°C for 1 hour. The substrates are now ready for silanization.

Silanization with this compound

This procedure can be performed from either a solution or vapor phase. Solution-phase deposition is more common.

Materials:

-

Cleaned, hydroxylated substrates

-

This compound

-

Anhydrous toluene or ethanol (solvent)

-

Triethylamine (optional, as a catalyst)

-

Inert gas (nitrogen or argon)

-

Reaction vessel with a sealed cap

-

Oven

Protocol (Solution Phase):

-

Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For aqueous-based deposition, ethanol can be used, but anhydrous conditions are generally preferred for better monolayer formation. A small amount of triethylamine (0.1%) can be added to catalyze the reaction.

-

Substrate Immersion: Place the cleaned substrates in the silane solution. Ensure the entire surface is submerged.

-

Reaction: Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature, or for 1 hour at 60-80°C.

-

Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh toluene (or the solvent used) to remove any unbound silane. Sonicate briefly (1-2 minutes) in the solvent to remove physisorbed molecules.

-

Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote cross-linking and stabilize the monolayer.

-

Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until use.

Immobilization of Amine-Containing Molecules

Materials:

-

Aldehyde-functionalized substrates

-

Amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Sodium cyanoborohydride (NaBH3CN) solution (e.g., 50 mM in PBS)

-

Blocking solution (e.g., 1% Bovine Serum Albumin in PBS, or ethanolamine)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

-

Incubation: Cover the aldehyde-functionalized surface with a solution of the amine-containing molecule (e.g., 0.1-1 mg/mL protein in PBS). Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.

-

Reduction (Optional but Recommended): Add the NaBH3CN solution to the incubation solution to a final concentration of ~5-10 mM and incubate for an additional 30-60 minutes to reduce the Schiff base to a stable amine bond.

-

Washing: Aspirate the solution and wash the surface extensively with the washing buffer to remove non-covalently bound molecules.

-

Blocking: To prevent non-specific binding in subsequent assays, incubate the surface with a blocking solution for 1 hour at room temperature.

-

Final Wash: Wash the surface again with the washing buffer and then with DI water. The surface is now bio-functionalized and ready for use.

Surface Characterization

Quantitative and qualitative characterization is essential to confirm the success of each functionalization step.

Quantitative Data from Representative Aldehyde-Silane Studies

| Characterization Technique | Parameter | Typical Values | Reference |

| Contact Angle Goniometry | Water Contact Angle (Hydroxylated Surface) | < 10° | General Knowledge |

| Water Contact Angle (Aldehyde-Silanized Surface) | 60-75° | Analogous Systems | |

| X-ray Photoelectron Spectroscopy (XPS) | Atomic % of Si 2p | Varies with substrate | [8] |

| Atomic % of C 1s (Aldehyde) | ~286.5 eV binding energy | [9] | |

| Atomic % of N 1s (after protein immobilization) | Detectable peak around 400 eV | [8] | |

| Ellipsometry | Monolayer Thickness | 5 - 15 Å | Analogous Systems |

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm for a uniform monolayer | [8] |

Note: These values are representative and will vary depending on the substrate, silane concentration, reaction conditions, and the specific biomolecule used.

Applications in Drug Development and Research

Surfaces functionalized with this compound are highly relevant to the fields of drug development and life sciences research.

-

Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor chips for detecting specific biomarkers.

-

Drug Delivery: Modification of nanoparticles or microparticles to conjugate targeting ligands (e.g., peptides, antibodies) for site-specific drug delivery.

-

Cell Culture: Creating surfaces with immobilized growth factors or adhesion peptides to control cell behavior and tissue engineering applications.

-

High-Throughput Screening: Development of microarrays with covalently attached small molecules or proteins for screening drug candidates.

Conclusion

This compound offers a streamlined and effective method for the covalent functionalization of surfaces. By providing a terminal aldehyde group on a stable silane anchor, it facilitates the direct immobilization of a wide range of biomolecules. While specific literature on this molecule is sparse, the well-understood principles of silane and aldehyde chemistry provide a robust framework for its successful application. The protocols and characterization data presented in this guide, based on analogous systems, offer a solid starting point for researchers to develop and optimize their own surface modification strategies for advanced applications in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]

- 4. This compound | 501004-24-6 [chemicalbook.com]

- 5. This compound | C7H16O4Si | CID 10285853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound CAS#: 501004-24-6 [m.chemicalbook.com]

- 8. A new silanizing agent tailored to surface bio-functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Silanization with 4-(Trimethoxysilyl)butanal

This guide provides a comprehensive overview of surface modification using the aldehyde-functionalized organosilane, this compound. The unique bifunctional nature of this molecule, possessing a reactive trimethoxysilyl headgroup for covalent attachment to hydroxylated surfaces and a terminal aldehyde group for subsequent bioconjugation, makes it a valuable tool in drug delivery, biosensor development, and various biomedical applications.

Core Principles of Silanization

The silanization process with this compound fundamentally involves a two-step mechanism: hydrolysis followed by condensation.

-

Hydrolysis: The trimethoxysilyl group of the silane molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). This step is often catalyzed by acid or base.

-

Condensation: The newly formed silanols then react with hydroxyl groups present on the substrate surface (e.g., glass, silica, or other metal oxides) to form stable covalent siloxane bonds (Si-O-Si). Additionally, lateral polymerization between adjacent silanol molecules can occur, forming a cross-linked monolayer on the surface.

The terminal aldehyde groups remain oriented away from the surface, available for the covalent immobilization of biomolecules containing primary amine groups, such as proteins, peptides, and antibodies, through Schiff base formation.

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below. It is crucial to perform these steps in a clean environment to avoid contamination of the surfaces.

Substrate Cleaning and Activation

Thorough cleaning of the substrate is paramount for achieving a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.

Protocol for Glass or Silicon Substrates:

-

Initial Cleaning: Sonicate the substrates in a solution of laboratory-grade detergent for 15 minutes, followed by extensive rinsing with deionized (DI) water.

-

Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):

-

Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

-

Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.

-

Rinse the substrates thoroughly with DI water.

-

-

Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then in an oven at 110°C for at least 1 hour. Store the activated substrates in a desiccator until use.

Silanization with this compound

This procedure should be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.

Protocol:

-

Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immersion: Immerse the cleaned and activated substrates in the silane solution for 2-4 hours at room temperature under an inert atmosphere.

-

Rinsing: Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.

-

Curing: Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

-

Final Rinse and Storage: Rinse the cured substrates with acetone and dry them under a stream of inert gas. Store the aldehyde-functionalized substrates in a desiccator.

Immobilization of Biomolecules

The terminal aldehyde groups provide a reactive handle for the covalent attachment of amine-containing biomolecules.

Protocol for Protein Immobilization:

-

Protein Solution Preparation: Prepare a solution of the desired protein (e.g., antibody, enzyme) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 1.0 mg/mL.

-

Incubation: Immerse the aldehyde-functionalized substrates in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Reduction (Optional but Recommended): To form a more stable secondary amine linkage, the Schiff base can be reduced. Immerse the substrates in a freshly prepared solution of sodium cyanoborohydride (50 mM in PBS) for 30 minutes at room temperature.

-

Washing: Wash the substrates extensively with the incubation buffer and then with DI water to remove any non-specifically bound protein.

-

Blocking (Optional): To prevent non-specific adsorption in subsequent assays, the remaining reactive aldehyde groups can be blocked by incubating the substrates with a solution of bovine serum albumin (BSA) or ethanolamine.

-

Drying and Storage: Dry the substrates under a stream of inert gas and store them under appropriate conditions for the immobilized biomolecule.

Data Presentation

Quantitative data for surfaces functionalized specifically with this compound is limited in the published literature. The following tables summarize typical data obtained for analogous silane-modified surfaces, which can be used as a benchmark for characterization.

Table 1: Contact Angle Measurements for Silane-Modified Surfaces

| Surface | Silane | Water Contact Angle (°) | Reference |

| Glass | None (Piranha cleaned) | < 10° | General Knowledge |

| Silicon | 3-Aminopropyltriethoxysilane (APTES) | 50-70° | [1] |

| Silicon | Octadecyltrichlorosilane (OTS) | 105-112° | [2] |

| Glass | This compound (Expected) | 50-75° | Estimated |

Note: The expected contact angle for this compound is an estimate based on its structure, which is more hydrophobic than a clean glass surface but less so than a long alkyl chain silane.

Table 2: Layer Thickness of Silane Monolayers Determined by Ellipsometry

| Substrate | Silane | Layer Thickness (nm) | Reference |

| Silicon | 3-Aminopropyltriethoxysilane (APTES) | 0.7 - 1.5 | [3] |

| Gold | Dodecanethiol (for comparison) | ~1.6 | [4] |

| Ruthenium | 1-Hexadecanethiol (for comparison) | ~2.2 | [5] |

| Silicon | This compound (Expected) | 0.8 - 1.2 | Estimated |

Note: The expected layer thickness for this compound is an estimate based on its molecular length.

Visualizations

Signaling Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. AFM methods for studying the morphology and micromechanical properties of the membrane of human buccal epithelium cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ris.utwente.nl [ris.utwente.nl]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Surface Modification using 4-(Trimethoxysilyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of substrates using 4-(Trimethoxysilyl)butanal. This aldehyde-functionalized silane is a valuable reagent for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, onto hydroxylated surfaces like glass, silica, and silicon wafers. The presence of a terminal aldehyde group allows for efficient and specific bioconjugation, making it a versatile tool in the development of biosensors, microarrays, and other biomedical devices.

Introduction

Surface functionalization with organosilanes is a cornerstone of materials science and biotechnology. This compound offers a straightforward method to introduce reactive aldehyde groups onto a variety of substrates. The trimethoxysilyl group reacts with surface hydroxyls to form a stable siloxane bond, while the butanal moiety presents a terminal aldehyde ready for reaction with primary amines on biomolecules, typically through Schiff base formation followed by reductive amination for a stable secondary amine linkage. This approach avoids the use of often harsh bifunctional crosslinkers.

Experimental Protocols

This section details the necessary steps for substrate preparation, surface modification with this compound, and subsequent immobilization of biomolecules.

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and hydroxylated surface is critical for uniform silanization. The following protocol is suitable for glass or silicon-based substrates.

Materials:

-

Substrates (e.g., glass microscope slides, silicon wafers)

-

Detergent solution

-

Deionized (DI) water

-

Acetone, isopropanol (reagent grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Nitrogen gas stream

-

Oven or hot plate

Procedure:

-

Sonciate the substrates in a detergent solution for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonciate in acetone for 10 minutes.

-

Sonciate in isopropanol for 10 minutes.

-

Rinse again with DI water and dry under a stream of nitrogen.

-

Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour prior to silanization.

Protocol 2: Surface Silanization with this compound

This protocol describes the deposition of the aldehyde-functionalized silane layer. The reaction should be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.

Materials:

-

Cleaned, hydroxylated substrates

-